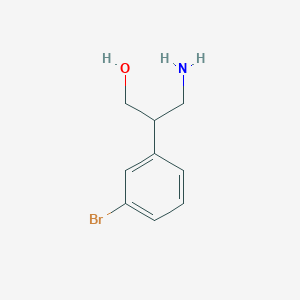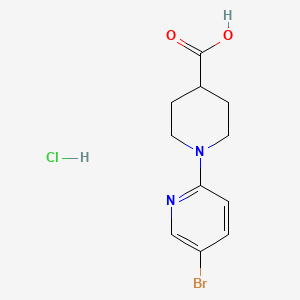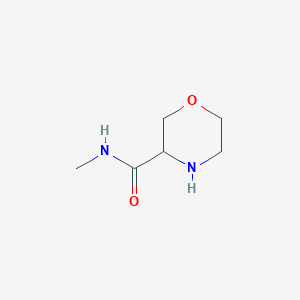
N-methylmorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylmorpholine-3-carboxamide: is a chemical compound that belongs to the class of carboxamides. Carboxamides are known for their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is particularly significant in organic and medicinal chemistry due to its versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-methylmorpholine-3-carboxamide can be synthesized through the amidation of carboxylic acids. One common method involves the reaction of N-methylmorpholine with carboxylic acid in the presence of a coupling reagent such as ethyl chloroformate. The reaction is typically carried out under a nitrogen atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation processes. The use of catalytic amidation methods can enhance the efficiency and yield of the reaction. Catalysts such as chlorotriazine derivatives have been shown to improve the reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: N-methylmorpholine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can participate in substitution reactions where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: N-methylmorpholine-N-oxide
Reduction: N-methylmorpholine
Substitution: Various substituted carboxamides depending on the nucleophile used
Applications De Recherche Scientifique
N-methylmorpholine-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-methylmorpholine-3-carboxamide involves its interaction with various molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This property makes it a valuable compound in the study of enzyme inhibitors and protein interactions .
Comparaison Avec Des Composés Similaires
N-methylmorpholine-N-oxide: An oxidized form of N-methylmorpholine-3-carboxamide used in the chemical industry.
4-Methylmorpholine: A related compound with similar chemical properties.
Indole-3-carboxamide: Another carboxamide derivative with unique inhibitory properties against enzymes.
Uniqueness: this compound is unique due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its ability to form hydrogen bonds with enzymes and proteins makes it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
N-methylmorpholine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-7-6(9)5-4-10-3-2-8-5/h5,8H,2-4H2,1H3,(H,7,9) |
Clé InChI |
WDYBKCXNKHJRCP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


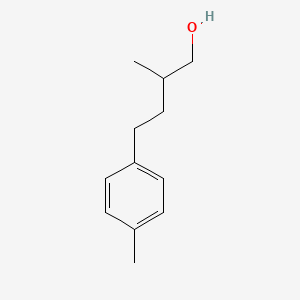
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)
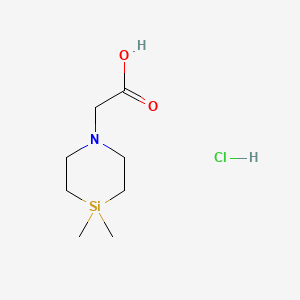
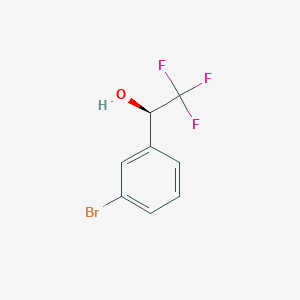

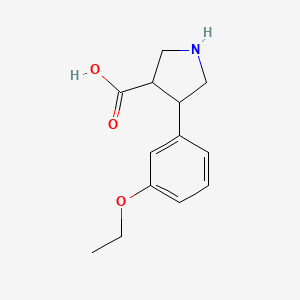
![(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576879.png)

![5-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13576881.png)
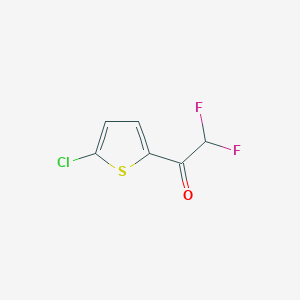
![2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13576889.png)
